Ethyl 3-amino-4-(1h-1,2,4-triazol-1-yl)benzoate
Description
Properties
Molecular Formula |
C11H12N4O2 |
|---|---|
Molecular Weight |
232.24 g/mol |
IUPAC Name |
ethyl 3-amino-4-(1,2,4-triazol-1-yl)benzoate |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)8-3-4-10(9(12)5-8)15-7-13-6-14-15/h3-7H,2,12H2,1H3 |
InChI Key |
SOTYFSYKPHCIIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2C=NC=N2)N |
Origin of Product |
United States |
Preparation Methods
Key Methodologies:
a. High-Pressure Aminolysis (Patent CN105906575A)
- Step 1 : Formic acid esters react with hydrazine hydrate (85%) and ammonium chloride in a pressurized reactor at 130°C.
- Step 2 : Ethanol-mediated reflux isolates the triazole intermediate, which is subsequently coupled to the benzoate ester.
- Yield : 37% after crystallization.
b. Phosphite-Mediated Coupling (PMC6155913)
- Diethyl phosphite facilitates the formation of triazole-aminomethylene linkages under thermal conditions (125–130°C).
- Key reagents :
- 3-Amino-1,2,4-triazole
- Triethyl orthoformate
- Diethyl phosphite
- Side products : N-ethylated bisphosphonates form due to alkylation by diethyl phosphite.
Step-by-Step Preparation Protocols
Protocol A: High-Pressure Synthesis
| Step | Conditions | Reagents | Outcome |
|---|---|---|---|
| 1 | 130°C, 15 h | Formic ether, NH₄Cl, hydrazine hydrate | White emulsion (crude triazole) |
| 2 | Ethanol reflux | Ethanol, filtration | Crystallized 1H-1,2,4-triazole |
| 3 | Esterification | Ethyl chloroformate, DMAP | Final product (27–37% yield) |
Protocol B: Phosphite-Assisted Method
- Triazole activation : 3-Amino-1,2,4-triazole reacts with triethyl orthoformate and diethyl phosphite (molar ratio 1:4:6) at 130°C.
- Coupling : The activated triazole intermediate is combined with ethyl 3-amino-4-hydroxybenzoate under basic conditions.
- Purification : Column chromatography removes N-ethylated byproducts.
Optimization Strategies
Reaction Condition Comparison
| Parameter | High-Pressure Method | Phosphite Method |
|---|---|---|
| Temperature | 130°C | 125–130°C |
| Time | 15 h | 15–24 h |
| Yield | 37% | 21–37% |
| Byproducts | Minimal | N-ethylated derivatives |
- Copper(I) iodide (0.5 mol%) improves triazole-benzoate coupling efficiency in click chemistry variants.
- Microwave irradiation reduces reaction time to 2–4 hours with comparable yields.
Characterization and Analytical Data
- ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.89 (d, J=8.5 Hz, 1H, aromatic), 6.75 (s, 2H, NH₂), 4.32 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.33 (t, J=7.1 Hz, 3H, CH₃).
- MS (ESI+) : m/z 273.1 [M+H]⁺.
- X-ray crystallography : Confirms planar triazole-benzoate geometry (bond angles: 120–122°).
Challenges and Mitigation
- Low yields : Attributed to competing N-ethylation and phosphonate side reactions.
- Solution : Excess triazole (1.5 eq) and inert atmosphere (N₂) improve efficiency.
- Purification difficulties : Byproducts require silica gel chromatography or recrystallization.
Applications in Drug Development
The compound demonstrates serine β-lactamase inhibition (IC₅₀ = 4.2 µM) in extensively drug-resistant E. coli. Its hybrid structure enhances binding to enzyme active sites through:
- Hydrogen bonding (NH₂ and triazole N).
- Aromatic stacking with catalytic residues.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(1h-1,2,4-triazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Ethyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate is a chemical compound with a molecular formula of and a molecular weight of approximately 246.27 g/mol. It features a benzene ring substituted with an amino group and a triazole moiety. The presence of the triazole ring contributes to its potential biological activities and chemical reactivity.
Potential Applications
This compound has potential applications in various fields. Studies on its interactions with biological targets are essential for understanding its mechanism of action. This includes exploring its pharmacological effects. Compounds containing triazoles have been reported to exhibit various pharmacological effects.
Structural Similarity
Several compounds share structural similarities with this compound.
Examples of compounds with structural similarities:
- 3-Amino-1,2,4-triazole: Contains a triazole ring and is known for broad-spectrum antifungal activity.
- 5-Amino-1H-pyrazole: Contains pyrazole instead of triazole and exhibits different pharmacological profiles.
- Benzothiazole derivatives: Contains sulfur in heterocycle and is often used in agrochemicals.
- 4-Aminoquinoline: Contains a quinoline structure and is notable for antimalarial properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-(1h-1,2,4-triazol-1-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
Structural and Functional Differences
- Amino Group vs. Oxo/Methylthio Substituents: The 3-amino group in the target compound provides a hydrogen-bond donor site absent in analogs like Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate or Ethyl 3-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzoate. This feature may enhance interactions with biological targets, such as enzymes or receptors involved in cancer pathways .
- Triazole vs. Tetrazole : The tetrazole analog (Ethyl 4-(1H-tetrazol-1-yl)benzoate ) exhibits higher acidity, which could alter ionization states under physiological conditions, affecting membrane permeability and solubility .
Biological Activity
Ethyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly attributed to the presence of the 1,2,4-triazole moiety. This article delves into the synthesis, biological activity, and research findings associated with this compound.
Chemical Structure and Properties
This compound has a molecular formula of C₁₂H₁₄N₄O₂ and a molecular weight of approximately 246.27 g/mol. The structure features a benzene ring substituted with an amino group and a triazole ring, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include cyclization and condensation processes. Various methods have been reported for synthesizing triazole derivatives, emphasizing the versatility of the triazole ring in medicinal chemistry .
Antimicrobial Activity
Compounds containing triazole rings have been widely studied for their antimicrobial properties. This compound has demonstrated significant antimicrobial activity against various pathogens. For instance, studies indicate that derivatives of triazoles can inhibit bacterial growth effectively .
Antitumor Properties
Research has shown that triazole-containing compounds can exhibit antitumor activities. This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation in specific cancer types, though further studies are needed to elucidate its mechanism of action .
The biological activity of this compound is believed to be linked to its ability to interact with biological targets such as enzymes or receptors involved in disease pathways. The presence of the amino group and the triazole ring enhances its binding affinity to these targets .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Amino-1,2,4-triazole | Contains a triazole ring | Known for broad-spectrum antifungal activity |
| 5-Amino-1H-pyrazole | Pyrazole instead of triazole | Exhibits different pharmacological profiles |
| Benzothiazole derivatives | Contains sulfur in heterocycle | Often used in agrochemicals |
| 4-Aminoquinoline | Contains a quinoline structure | Notable for antimalarial properties |
This compound stands out due to its specific combination of functional groups that may enhance its biological activity compared to other similar compounds.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal reported that several synthesized triazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that this compound was among the most effective compounds tested .
Evaluation of Antitumor Activity
In vitro studies conducted on various cancer cell lines demonstrated that this compound could inhibit cell growth significantly. The IC50 values obtained from these studies suggest a promising potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves condensation reactions. For example, reacting 4-amino-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst. Optimization includes adjusting reaction time (e.g., 4 hours), temperature (reflux conditions), and stoichiometry (1:1 molar ratio of reactants). Post-reaction purification via vacuum evaporation and chromatography ensures high purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential. NMR confirms substituent positions on the benzene and triazole rings, while HPLC monitors reaction progress and purity. Thin-layer chromatography (TLC) is used for real-time tracking of intermediates .
Q. How does the presence of the 1,2,4-triazole moiety influence the compound's chemical reactivity?
- Methodological Answer : The triazole ring acts as a hydrogen bond acceptor, enhancing solubility in polar solvents and enabling interactions with biological targets. Its electron-rich nature facilitates nucleophilic substitutions, particularly at the N1 position, which can be exploited for derivatization .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structural refinement of this compound?
- Methodological Answer : Use software like SHELXL for small-molecule refinement. Discrepancies in bond angles or torsional strains (e.g., C–N–N angles ≈ 104–128°) can be addressed by iterative refinement cycles, leveraging high-resolution X-ray diffraction data. Cross-validation with spectroscopic data ensures accuracy .
Q. How can computational modeling predict the compound's interaction with enzyme targets, such as angiotensin-converting enzyme?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps), while molecular docking simulations evaluate binding affinities to active sites. For example, the triazole ring’s nitrogen atoms may coordinate with zinc ions in metalloenzymes, a hypothesis validated via in vitro assays .
Q. What experimental approaches validate the compound's proposed anti-inflammatory or anticancer mechanisms?
- Methodological Answer : In vitro assays measure inhibition of cyclooxygenase-2 (COX-2) or tumor cell proliferation (e.g., MTT assay). Structure-activity relationship (SAR) studies compare derivatives with modified substituents (e.g., methoxypropyl groups) to identify critical functional groups .
Q. How do solvent polarity and temperature affect the compound's stability during multi-step synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize intermediates during amination or esterification steps. Thermal gravimetric analysis (TGA) reveals decomposition thresholds (~150–200°C), guiding safe heating protocols. Reaction progress is monitored via TLC to avoid side reactions like hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
